4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and Analgesic Activity : Synthesis of novel compounds involving 1,3,4-thiadiazol-2-yl and 3,4-dihydroquinolin-1(2H)-yl moieties has been explored for their potential analgesic activities. The synthesized compounds are characterized by spectral data and tested for their analgesic potential (Saad, Osman, & Moustafa, 2011).
Cytotoxicity, Antimicrobial, and Psychotropic Activity : Studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives reveal significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects. These compounds are characterized by NMR, IR spectroscopy, and mass spectrometry (Zablotskaya et al., 2013).
Antimicrobial Activity of Hydrazinyl Quinazoline Derivatives : Synthesis of 2-chloro-4-aminoquinazolines and their derivatives with 1,3,4-thiadiazoles shows potential antimicrobial activities. These compounds are evaluated through elemental and spectral analysis (Samel & Pai, 2011).
Potential Medical Applications
Antipsychotic Agents : Heterocyclic carboxamides, including quinoline and dihydroquinoline derivatives, have been evaluated as potential antipsychotic agents. They exhibit promising activity in vitro and in vivo against dopamine and serotonin receptors (Norman et al., 1996).
Antitumor Agents : Research into quinazolin-4-one derivatives, including those with dihydroquinoline structures, has shown high cytotoxicity and novel biochemical characteristics, making them potential candidates as antitumor agents (Bavetsias et al., 2002).
Chemical Transformations and Analyses
Synthesis of Heterocyclic Compounds : The synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings demonstrates the versatility of quinoline derivatives in forming complex heterocyclic structures (Aleqsanyan & Hambardzumyan, 2021).
Fluorogenic Chemodosimeter Derivatives : The development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole exhibits Hg2+-selective fluorescence properties. This demonstrates the compound's potential in chemodosimetric applications (Song et al., 2006).
Properties
IUPAC Name |
4-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKKMBZNMHDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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